1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
CAS No.: 1256643-50-1
Cat. No.: VC0036233
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249
* For research use only. Not for human or veterinary use.
![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid - 1256643-50-1](/images/no_structure.jpg)
Specification
CAS No. | 1256643-50-1 |
---|---|
Molecular Formula | C10H15N3O2 |
Molecular Weight | 209.249 |
IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H15N3O2/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15/h6,11H,3-5H2,1-2H3,(H,14,15) |
Standard InChI Key | FIVYOYKXMCXQOV-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O |
Introduction
Structural Characteristics and Chemical Identity
The compound 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid belongs to a class of nitrogen-containing heterocycles characterized by a fused bicyclic system. The core structure consists of a pyrazole ring fused with a tetrahydropyridine ring in a [4,3-c] orientation, creating a unique three-dimensional scaffold. The compound features several key structural elements: an isopropyl group at the N1 position of the pyrazole ring, a carboxylic acid moiety at the C3 position, and a fully reduced (tetrahydro) pyridine component. The systematic arrangement of these functional groups contributes to the compound's distinct chemical behavior and potential biological interactions.
The molecular structure can be further understood by examining its component parts. The pyrazole portion contains two nitrogen atoms in a five-membered ring, with one nitrogen bearing the isopropyl substituent. The tetrahydropyridine portion contains a nitrogen atom in a six-membered saturated ring, providing an additional basic center. The carboxylic acid group extends from the C3 position of the pyrazole ring, offering sites for hydrogen bonding and further chemical modifications .
Chemical and Physical Properties
Based on structural analysis and comparison with related compounds, 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is estimated to have a molecular formula of C10H15N3O2 and a molecular weight of approximately 209 g/mol. This estimation derives from adding the isopropyl group (C3H7) to the closely related compound 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, which has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol .
Table 1 presents the predicted physicochemical properties of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Weight | ~209 g/mol | Calculated from molecular formula C10H15N3O2 |
LogP | ~1.5-2.5 | Estimated based on similar heterocyclic compounds |
Hydrogen Bond Donors | 2 | NH of pyrazole and OH of carboxylic acid |
Hydrogen Bond Acceptors | 5 | N atoms (3) and O atoms (2) |
Rotatable Bonds | 2-3 | Isopropyl group and carboxylic acid |
pKa (carboxylic acid) | ~3.5-4.5 | Typical range for aromatic carboxylic acids |
These properties suggest that the compound possesses moderate lipophilicity and substantial hydrogen-bonding capacity, characteristics that would influence its solubility, membrane permeability, and potential interactions with biological targets .
Comparison with Related Compounds
The structural features of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can be better understood through comparison with related compounds documented in scientific literature. Table 2 provides a comparative analysis of the compound with structurally similar derivatives:
Compound | Core Structure | N1 Substituent | C3 Substituent | Other Features | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|---|---|
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | Pyrazolo[4,3-c]pyridine | Isopropyl | Carboxylic acid | Tetrahydro pyridine ring | C10H15N3O2 (estimated) | ~209 (estimated) |
4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | Pyrazolo[4,3-c]pyridine | H | Carboxylic acid | Tetrahydro pyridine ring | C7H9N3O2 | 167.17 |
1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid,4,5,6,7-tetrahydro-1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]- | Pyrazolo[3,4-c]pyridine | 4-Methoxyphenyl | Carboxylic acid | Multiple additional substituents | C25H24N4O5 | 460.5 |
The closely related compound 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid differs primarily in the absence of the isopropyl group at the N1 position . Another related compound, 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid,4,5,6,7-tetrahydro-1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-, features a different fusion pattern ([3,4-c] vs. [4,3-c]) and more complex substitution pattern . The comparison highlights the structural versatility of the pyrazolo-pyridine scaffold and how specific substitutions can significantly alter the molecular properties.
Chemical Reactivity
The chemical reactivity of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is largely determined by its functional groups and electronic structure. The presence of multiple reactive sites enables diverse chemical transformations, making the compound valuable for synthetic chemistry applications.
Carboxylic Acid Reactivity
The carboxylic acid group at the C3 position of the pyrazole ring represents a primary site of reactivity. This functional group can participate in numerous chemical transformations including:
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Esterification with alcohols to form corresponding esters under acidic catalysis or activating conditions
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Amide formation with primary or secondary amines
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Decarboxylation under thermal conditions or in the presence of appropriate catalysts
-
Salt formation with bases, enhancing water solubility
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Reduction to primary alcohols or aldehydes with appropriate reducing agents
Heterocyclic Ring Reactivity
The pyrazole and tetrahydropyridine rings provide additional sites for chemical reactions:
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The nitrogen atoms can function as nucleophiles in alkylation or acylation reactions
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The partially saturated pyridine ring may undergo oxidation to introduce unsaturation
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The heterocyclic system may participate in coordination with metal ions through the nitrogen atoms
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The N-H bond of the pyrazole (if present) can engage in hydrogen bonding or be deprotonated under basic conditions
The isopropyl group, while relatively unreactive, influences the steric environment around the N1 position, potentially affecting the accessibility and reactivity of neighboring functional groups.
Analytical Characterization
Comprehensive characterization of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid would typically employ multiple complementary analytical techniques. Table 3 outlines the expected analytical signals that would facilitate identification and structural confirmation of this compound:
Technique | Expected Signals | Notes |
---|---|---|
1H NMR | δ ~1.2-1.5 ppm (d, 6H, CH3) | Isopropyl methyl groups |
δ ~3.0-4.5 ppm (m, 7H) | CH of isopropyl and CH2 of tetrahydropyridine | |
δ ~8.0-9.0 ppm (s, 1H) | NH of pyridine | |
δ ~10.0-13.0 ppm (s, 1H) | COOH | |
13C NMR | δ ~20-25 ppm | CH3 of isopropyl |
δ ~25-30 ppm | CH2 of tetrahydropyridine | |
δ ~45-50 ppm | CH of isopropyl | |
δ ~110-140 ppm | Aromatic carbons | |
δ ~160-170 ppm | COOH | |
IR | ~3300-2500 cm-1 | O-H stretch of COOH |
~1700-1725 cm-1 | C=O stretch of COOH | |
~3000-2850 cm-1 | C-H stretches | |
~1600-1400 cm-1 | Aromatic C=C and C=N stretches | |
Mass Spectrometry | m/z ~209 | Molecular ion [M]+ |
m/z ~164 | [M-COOH]+ | |
m/z ~144 | [M-isopropyl]+ |
These analytical approaches would provide complementary structural information, enabling confirmation of the compound's identity and assessment of its purity .
Compound | Supplier | Product Number | Package Size | Price (USD) |
---|---|---|---|---|
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | Sigma-Aldrich | CBR01792 | 1g | $305 |
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | TRC | T890273 | 50mg | $65 |
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | TRC | T890273 | 100mg | $90 |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride | Matrix Scientific | 060582 | 500mg | $394 |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylicacidhydrochloride | AK Scientific | 3565AF | 500mg | $581 |
The commercial availability of these related compounds suggests potential synthetic accessibility of 1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid through chemical modification of the non-substituted analogs .
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